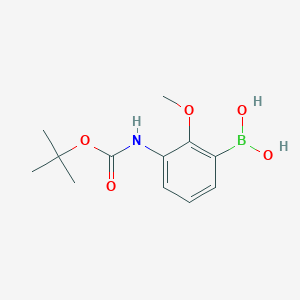

(3-BOC-Amino)-2-Methoxyphenylboronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-BOC-Amino)-2-methoxyphenylboronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (BOC) protected amino group and a methoxy group attached to a phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique reactivity and functional group compatibility.

Wissenschaftliche Forschungsanwendungen

Chemistry

(3-BOC-Amino)-2-methoxyphenylboronic acid is widely used in organic synthesis as a building block for the preparation of complex molecules. Its boronic acid group is particularly useful in cross-coupling reactions, enabling the formation of carbon-carbon bonds .

Biology and Medicine

In medicinal chemistry, this compound is used to synthesize boron-containing drugs and enzyme inhibitors. The BOC-protected amino group allows for selective functionalization, making it a valuable intermediate in drug discovery .

Industry

The compound is employed in the development of advanced materials, such as boron-doped polymers and sensors. Its unique reactivity and functional group compatibility make it suitable for various industrial applications .

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that this compound may interact with palladium catalysts in these reactions.

Mode of Action

The BOC group in (3-BOC-Amino)-2-methoxyphenylboronic acid is a protecting group for amines . It prevents the amine from reacting with other substances during chemical reactions, allowing for transformations of other functional groups . The BOC group can be removed with a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .

Biochemical Pathways

Boronic acids and their derivatives are known to participate in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis to form carbon-carbon bonds .

Result of Action

The compound’s ability to protect amines and participate in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-BOC-Amino)-2-methoxyphenylboronic acid. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and the efficiency of its protective action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-BOC-Amino)-2-methoxyphenylboronic acid typically involves the protection of the amino group with a BOC group, followed by the introduction of the boronic acid functionality. One common method involves the reaction of 3-amino-2-methoxyphenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired BOC-protected product .

Industrial Production Methods

Industrial production of (3-BOC-Amino)-2-methoxyphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of solid-phase synthesis techniques and advanced purification methods like chromatography further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(3-BOC-Amino)-2-methoxyphenylboronic acid undergoes various chemical reactions, including:

Substitution Reactions: The BOC-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Coupling Reactions: The boronic acid group can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group under mild acidic conditions.

Major Products

Deprotection: Yields the free amine, 3-amino-2-methoxyphenylboronic acid.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Amino-2-methoxyphenylboronic acid: Lacks the BOC protection, making it more reactive but less selective in certain reactions.

3-BOC-Amino-4-methoxyphenylboronic acid: Similar structure but with the methoxy group at a different position, affecting its reactivity and applications.

Uniqueness

(3-BOC-Amino)-2-methoxyphenylboronic acid stands out due to its combination of a BOC-protected amino group and a boronic acid group, providing a unique balance of reactivity and selectivity. This makes it particularly valuable in complex organic synthesis and medicinal chemistry .

Biologische Aktivität

(3-BOC-Amino)-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a boronic acid moiety, which is known for its ability to interact with various biological targets, including enzymes and receptors. The biological activity of this compound has implications for its use in therapeutic applications, particularly in cancer treatment and antibacterial activity.

- IUPAC Name: (3-BOC-Amino)-2-methoxyphenylboronic acid

- CAS Number: 2377608-32-5

- Molecular Formula: C12H16BNO4

The mechanism of action for (3-BOC-Amino)-2-methoxyphenylboronic acid primarily involves its interaction with biological targets through the boron atom, which can form reversible covalent bonds with diols and other nucleophiles. This property allows it to inhibit certain enzymes, such as proteases and kinases, by modifying their active sites.

Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. In vitro studies have demonstrated that (3-BOC-Amino)-2-methoxyphenylboronic acid shows cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 18.76 ± 0.62 | High cytotoxicity |

| HeLa | 22.34 ± 1.14 | Moderate cytotoxicity |

| A549 | 25.00 ± 0.85 | Moderate cytotoxicity |

The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase activation in treated cells compared to controls.

Antibacterial Activity

The compound also exhibits antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values are as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.50 |

| S. aureus | 8.00 |

These findings suggest that (3-BOC-Amino)-2-methoxyphenylboronic acid could be a promising candidate for developing new antibacterial agents.

Case Studies

-

Inhibition of Methionyl-tRNA Synthetase:

A study highlighted the compound's ability to inhibit bacterial methionyl-tRNA synthetase, a crucial enzyme for protein synthesis in bacteria. The compound was shown to bind effectively to the enzyme's active site, leading to decreased protein synthesis and subsequent bacterial growth inhibition . -

Antioxidant Activity:

In addition to its antibacterial and anticancer properties, the compound has been evaluated for its antioxidant activity using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a significant antioxidant capacity, with an IC50 value of approximately 0.14 µg/mL in DPPH assays, suggesting potential applications in preventing oxidative stress-related diseases .

Eigenschaften

IUPAC Name |

[2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO5/c1-12(2,3)19-11(15)14-9-7-5-6-8(13(16)17)10(9)18-4/h5-7,16-17H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAVIHWWFSSREL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)NC(=O)OC(C)(C)C)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.